molecular formula C13H18N2O2 B1464407 1-(3-Aminopiperidin-1-yl)-2-phenoxyethan-1-one CAS No. 1291795-18-0

1-(3-Aminopiperidin-1-yl)-2-phenoxyethan-1-one

Cat. No. B1464407
CAS RN: 1291795-18-0
M. Wt: 234.29 g/mol
InChI Key: YOPUKGNJBAPALQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-(3-Aminopiperidin-1-yl)-2-phenoxyethan-1-one” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .


Synthesis Analysis

While specific synthesis methods for “1-(3-Aminopiperidin-1-yl)-2-phenoxyethan-1-one” were not found, there are general methods for synthesizing piperidine derivatives. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of “1-(3-Aminopiperidin-1-yl)-2-phenoxyethan-1-one” is characterized by a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Physical And Chemical Properties Analysis

The compound “1-(3-Aminopiperidin-1-yl)-2-phenoxyethan-1-one” has a molecular formula of C7H14N2O and an average mass of 142.199 Da . It has a density of 1.0±0.1 g/cm3, a boiling point of 273.6±33.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C .

Future Directions

While specific future directions for “1-(3-Aminopiperidin-1-yl)-2-phenoxyethan-1-one” were not found, there is ongoing research into piperidine derivatives. For example, picolinic acid and picolinate compounds, which are a class of synthetic auxin herbicides, have been used as a template to design and synthesize new compounds with potent herbicidal activity . This suggests that there could be potential for further exploration and development of piperidine derivatives in various fields.

properties

IUPAC Name

1-(3-aminopiperidin-1-yl)-2-phenoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-11-5-4-8-15(9-11)13(16)10-17-12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPUKGNJBAPALQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)COC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminopiperidin-1-yl)-2-phenoxyethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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